N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine
Description
N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine is a derivative of benzene-1,4-diamine, characterized by a 2-(2-methoxyethoxy)ethyl substituent on one of the amine groups. This compound is primarily utilized as a primary intermediate in oxidative hair dye formulations due to its ability to form colored pigments upon oxidation . Its structure combines hydrophilic (methoxyethoxy) and lipophilic (aromatic ring) features, influencing solubility, stability, and reactivity. This article compares its properties, synthesis, and applications with structurally related benzene-1,4-diamine derivatives.
Properties
CAS No. |
93803-69-1 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-N-[2-(2-methoxyethoxy)ethyl]benzene-1,4-diamine |
InChI |
InChI=1S/C11H18N2O2/c1-14-8-9-15-7-6-13-11-4-2-10(12)3-5-11/h2-5,13H,6-9,12H2,1H3 |
InChI Key |
PTMJZCOPVRHVKJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCNC1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Reaction Types
The compound participates in amination and substitution reactions , leveraging its primary amine groups and ether substituents. These reactions are typically facilitated by catalysts or controlled conditions (e.g., temperature, solvent choice).
Catalytic Cross-Coupling Reactions
Transition-metal-catalyzed cross-couplings are critical for synthesizing complex molecules:
Mechanistic Insights :
-
Nickel catalysts enable transmetalation and oxidative addition, with ligand coordination (e.g., amino groups) critical for enantioinduction .
-
Kinetic studies reveal competing pathways, where additives like styrene alter reaction rates and selectivity .
Structural and Spectral Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₂ | |
| Molecular Weight | 210.27 g/mol | |
| CAS Registry Number | 93803-69-1 | |
| Key Functional Groups | Aromatic amine, methoxyethoxy ether |
Scientific Research Applications
N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives. For example, it has been utilized in the synthesis of marine metabolites and other bioactive molecules .
Case Study: Synthesis of Bioactive Compounds
A notable application is its role in synthesizing ent-chromazonarol, a compound with potential therapeutic effects. The versatility of this compound makes it an essential reagent in drug development processes.
Materials Science
In materials science, this compound has been explored as a monomer for creating advanced materials with nonlinear optical properties. Its incorporation into polymeric structures enhances their functionality and applicability in electronic devices and photonic applications .
| Material Type | Properties |
|---|---|
| Nonlinear Optical Materials | Enhanced optical properties |
| Polymeric Structures | Improved mechanical and thermal stability |
Chemical Research and Development
The compound is also employed as a chemical reagent in various research and development settings. Its utility spans across different chemical processes including catalysis and polymerization reactions .
Case Study: Catalytic Applications
Research indicates that this compound can facilitate specific catalytic reactions that lead to the formation of complex organic molecules with high yields and selectivity.
Mechanism of Action
The mechanism of action of N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituent groups, impacting physicochemical behavior:
*Estimated based on dissociation constants of similar amines.
Key Observations :
- Hydrophilicity : The methoxyethoxyethyl group enhances water solubility compared to methoxymethyl or alkyl chains (e.g., heptyl/dodecyl in ) due to ether oxygen atoms .
- Basicity: Compounds with aminoethyl substituents (e.g., dimethylaminoethyl in ) exhibit higher pKa (~10.12), favoring protonation at physiological pH, whereas methoxyethoxyethyl derivatives are less basic.
- logP : 2-(Methoxymethyl)benzene-1,4-diamine has a negative logP, indicating high hydrophilicity, which may limit membrane permeability .
Biological Activity
N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine (CAS No. 93803-69-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with a 1,4-diamine group and a methoxyethoxy ethyl side chain. Its molecular formula is , with a molecular weight of approximately 210.27 g/mol. The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound includes various pharmacological effects that are being investigated in scientific literature. Key areas of focus include:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, particularly through its interaction with DNA and modulation of cellular pathways involved in tumor growth.
- Antimicrobial Properties : There is emerging evidence that this compound may possess antimicrobial activity against certain bacterial strains, potentially making it a candidate for further development in treating infections.
- Neuroprotective Effects : Some research indicates that this compound may have neuroprotective effects, which could be beneficial in neurodegenerative conditions.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of DNA Repair Mechanisms : Similar to other diamine derivatives, it may interfere with DNA repair processes, leading to increased apoptosis in cancer cells.
- Modulation of Enzymatic Activity : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways relevant to cancer and microbial resistance.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Potential protective effects in neuronal cells |
Case Study: Antitumor Activity
A study conducted on various cell lines demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7). The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways. The IC50 value was found to be approximately 15 µM, suggesting moderate efficacy compared to established chemotherapeutics.
Case Study: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at 32 µg/mL for both strains, indicating potential for development as an antibacterial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example, substituting a halogenated benzene-1,4-diamine precursor with 2-(2-methoxyethoxy)ethyl groups under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C can yield the target compound . Optimization includes varying solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst selection (e.g., Pd/C for hydrogenation steps). Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane eluents, monitored by TLC .
Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., methoxy protons at δ 3.2–3.5 ppm, aromatic protons at δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 253.15 for C₁₁H₁₈N₂O₂) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients .
Advanced Research Questions
Q. How does the presence of the 2-methoxyethoxyethyl group influence the electrochemical stability of this compound in ionic liquid electrolytes?
- Methodological Answer : The ether-linked methoxyethoxy group enhances solubility and stability in ionic liquids (e.g., [EMIM][MDEGSO₄]) by forming hydrogen bonds with anions like bis(trifluoromethylsulfonyl)imide . Cyclic voltammetry (CV) in a three-electrode cell (Pt working electrode, Ag/AgCl reference) at scan rates of 10–100 mV/s quantifies redox stability. The substituent’s electron-donating effect lowers oxidation potentials, critical for designing electrolytes in magnesium-ion batteries .
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives across different studies?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., bacterial strain variability, cell line specificity). Standardize protocols:
- Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Validate cytotoxicity via MTT assays on multiple cancer cell lines (e.g., HeLa, MCF-7) with controlled incubation times (24–72 hrs) .
- Cross-reference with computational docking studies (e.g., AutoDock Vina) to correlate bioactivity with molecular interactions in target proteins (e.g., DNA gyrase) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Key steps:
- Optimize geometry of the diamine and electrophile (e.g., nitrobenzene derivatives).
- Calculate Fukui indices to identify nucleophilic sites (e.g., para-amine group) .
- Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress by ¹H NMR) .
Data Contradiction Analysis
- Example : Conflicting solubility data in polar vs. non-polar solvents may stem from polymorphic forms. Use X-ray crystallography (single-crystal XRD) to identify dominant crystal packing motifs . Differential Scanning Calorimetry (DSC) can detect polymorph transitions (e.g., endothermic peaks at 120–150°C) .
Key Research Findings Table
| Property | Method/Technique | Key Observation | Reference |
|---|---|---|---|
| Electrochemical Stability | Cyclic Voltammetry | Oxidation potential shifted by -0.3 V vs. Ag/AgCl in [EMIM][MDEGSO₄] | |
| Antimicrobial Activity | MIC Assay | MIC = 32 µg/mL against S. aureus (vs. 64 µg/mL for control) | |
| Solubility in ILs | Phase Diagram Analysis | 25 wt% solubility in [BMIM][MDEGSO₄] at 25°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
